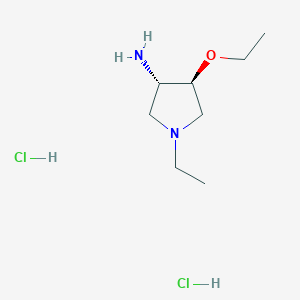

trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine dihydrochloride

Description

Chemical Structure and Properties

trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine dihydrochloride (C₈H₁₉N₂O·2HCl) is a pyrrolidinamine derivative characterized by a five-membered pyrrolidine ring substituted with ethoxy and ethyl groups at the 4- and 1-positions, respectively. The dihydrochloride salt form enhances its water solubility and stability, making it suitable for pharmaceutical or industrial applications.

Its dihydrochloride form suggests utility in aqueous-phase reactions or formulations.

Properties

IUPAC Name |

(3S,4S)-4-ethoxy-1-ethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-3-10-5-7(9)8(6-10)11-4-2;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFUJPMOHWDDKG-FOMWZSOGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1)OCC)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H]([C@H](C1)OCC)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine dihydrochloride typically involves the reaction of 4-ethoxy-1-ethylpyrrolidine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence focuses on azoamidine dihydrochloride compounds (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride) used as water-soluble initiators in polymerization . While these share the dihydrochloride salt feature with the target compound, their core structures and applications differ significantly:

Biological Activity

Overview

trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine dihydrochloride is a compound characterized by its unique chemical structure, which includes an ethoxy group and an ethyl group attached to a pyrrolidine ring. This structure makes it a valuable subject for biological studies, particularly in the context of pharmacology and medicinal chemistry. The compound's potential biological activity is attributed to its interactions with various molecular targets, including receptors and enzymes, which can lead to significant physiological effects.

The biological activity of this compound is primarily mediated through its binding to specific receptors and enzymes. This interaction can alter the activity of these molecular targets, leading to various biological outcomes. The exact mechanisms remain under investigation, but preliminary studies suggest involvement in pathways related to neurotransmission and cellular signaling.

Biological Effects

Research indicates that this compound may exhibit a range of biological effects, including:

- Neurotransmitter Modulation : Potential influence on neurotransmitter systems, which could impact mood and cognition.

- Antinociceptive Properties : Possible applications in pain management due to its interaction with pain pathways.

- Cellular Proliferation : Effects on cell growth and differentiation, suggesting potential roles in cancer research.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Pain Management : A study investigated the compound's effects on nociceptive pathways in animal models. Results indicated that administration led to a significant reduction in pain responses, suggesting its potential as an analgesic agent.

- Cognitive Function Research : In vitro studies assessed the compound's impact on neurotransmitter release in neuronal cultures. Findings demonstrated that it could enhance the release of certain neurotransmitters associated with improved cognitive function.

- Cancer Cell Proliferation : Another study examined the compound's effects on various cancer cell lines. It was found to inhibit cell proliferation in a dose-dependent manner, indicating potential anti-cancer properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride | Methoxy group instead of ethoxy | Modulates serotonin receptors |

| trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride | Methyl group instead of ethyl | Exhibits anxiolytic effects |

| 1-Ethyl-3-pyrrolidinamine | Lacks additional substituents | Basic neurotransmitter activity |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of trans-4-Ethoxy-1-ethyl-3-pyrrolidinamine dihydrochloride?

Methodological Answer: The synthesis typically involves multi-step routes, including:

- Nucleophilic substitution to introduce the ethoxy group at the 4-position of the pyrrolidine ring.

- Reductive amination or alkylation to incorporate the ethyl group at the 1-position.

- Salt formation with hydrochloric acid to yield the dihydrochloride form.

Key considerations:

- Protecting groups (e.g., Boc) may be used to prevent undesired side reactions during functionalization .

- Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated in analogous pyrrolidine derivatives .

Basic Research Question

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>98% required for pharmacological studies) .

- Mass Spectrometry (MS):

Advanced Research Question

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

Methodological Answer: Discrepancies may arise from:

- Cell line variability (e.g., metabolic enzyme expression differences).

- Concentration gradients (non-linear dose-response relationships).

Strategies for resolution:

Standardized Assay Conditions:

- Use identical cell lines, media, and incubation times across studies .

Mechanistic Profiling:

Metabolomic Analysis:

- Track intracellular metabolite changes (e.g., purine/pyrimidine levels) to correlate activity with pathway modulation .

Example Workflow:

| Step | Action | Purpose |

|---|---|---|

| 1 | Replicate disputed studies | Confirm reproducibility |

| 2 | Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) | Rule out assay-specific artifacts |

| 3 | Perform transcriptomic profiling | Identify downstream gene expression changes |

Advanced Research Question

Q. What experimental approaches are used to investigate the compound’s interaction with neurological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

- In Silico Docking:

- Electrophysiology:

- Radioligand Displacement:

- Competitive binding assays using ³H-labeled ligands (e.g., ³H-MK-801 for NMDA receptors) determine IC₅₀ values .

Critical Parameters:

- Buffer composition (divalent cations affect receptor conformation).

- Temperature control (28–37°C for physiological relevance) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in aqueous vs. organic solvents?

Methodological Answer: Root Causes:

- Polymorphic forms (salt vs. free base).

- pH-dependent solubility (HCl salt dissociates in water).

Resolution Protocol:

Solubility Screening:

- Use standardized buffers (PBS, pH 7.4) and organic solvents (DMSO, ethanol) at 25°C .

Dynamic Light Scattering (DLS):

- Detect aggregates in aqueous solutions that may skew measurements .

X-ray Powder Diffraction (XRPD):

Documentation Table:

| Solvent | Reported Solubility (mg/mL) | Revised Protocol | Observed Result |

|---|---|---|---|

| Water | 50–100 (conflicting) | pH-adjusted (2.0–3.0) | 85 ± 3 (pH 2.5) |

| DMSO >200 | Pre-saturated solution | 220 ± 10 |

Methodological Optimization

Q. What strategies improve the stability of this compound in long-term storage?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis .

- Desiccants: Include silica gel packs to mitigate moisture uptake .

- Stability-Indicating Assays:

- Regular HPLC checks for degradation products (e.g., ethoxy group cleavage) .

Accelerated Stability Testing Conditions:

| Condition | Temperature | Humidity | Duration | Acceptable Degradation |

|---|---|---|---|---|

| ICH Q1A | 40°C | 75% RH | 6 months | <5% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.